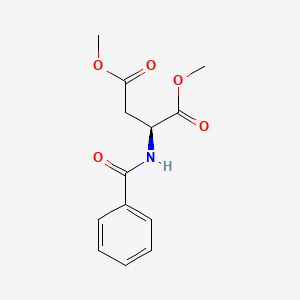
(S)-dimethyl 2-benzamidosuccinate
Overview
Description
(S)-dimethyl 2-benzamidosuccinate is an organic compound with a chiral center, making it optically active It is a derivative of succinic acid, where the hydrogen atoms on the second carbon are replaced by a benzamido group and two methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-benzamidosuccinate typically involves the following steps:
Starting Material: The synthesis begins with (S)-malic acid, which is commercially available or can be synthesized from natural sources.
Amidation: The hydroxyl group of (S)-malic acid is converted to an amide group by reacting with benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid groups are then esterified using methanol and a catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity. This might include continuous flow reactors for amidation and esterification steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-dimethyl 2-benzamidosuccinate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: (S)-2-benzamidosuccinic acid.
Reduction: (S)-dimethyl 2-amino succinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-dimethyl 2-benzamidosuccinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Chiral Catalysts: Due to its chiral nature, it can be used in the synthesis of chiral catalysts for asymmetric synthesis.
Pharmaceutical Research: It is studied for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Mechanism of Action
The mechanism of action of (S)-dimethyl 2-benzamidosuccinate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceutical research, its mechanism would depend on the specific drug it is used to synthesize, targeting specific molecular pathways and receptors.
Comparison with Similar Compounds
Similar Compounds
®-dimethyl 2-benzamidosuccinate: The enantiomer of (S)-dimethyl 2-benzamidosuccinate, with similar chemical properties but different optical activity.
Dimethyl 2-benzamidosuccinate: The racemic mixture containing both (S) and ® enantiomers.
Dimethyl succinate: Lacks the benzamido group, making it less complex and with different reactivity.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and makes it valuable in asymmetric synthesis. Its benzamido group also provides additional functionality, allowing for a wider range of chemical reactions compared to simpler succinate derivatives.
Properties
IUPAC Name |
dimethyl (2S)-2-benzamidobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGPKJXEMSRCQL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445814 | |
| Record name | (S)-dimethyl 2-benzamidosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86555-45-5 | |
| Record name | (S)-dimethyl 2-benzamidosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)




![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)


